2-cyclopropyl-2,2-difluoroethyltrifluoromethanesulfonate

Description

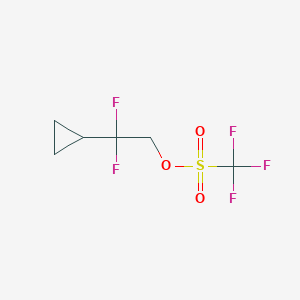

2-Cyclopropyl-2,2-difluoroethyltrifluoromethanesulfonate is a fluorinated organic compound characterized by a cyclopropyl group, a difluoroethyl chain, and a trifluoromethanesulfonate (triflate) ester moiety. The triflate group, a strong electron-withdrawing leaving group, indicates high reactivity in nucleophilic substitution or cross-coupling reactions. This compound’s applications likely span organic synthesis, agrochemicals, and drug development, though its commercial availability and safety data require further investigation.

Properties

IUPAC Name |

(2-cyclopropyl-2,2-difluoroethyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F5O3S/c7-5(8,4-1-2-4)3-14-15(12,13)6(9,10)11/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARCPUXSCWAACE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(COS(=O)(=O)C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonium Salt Precursor Synthesis

The generation of difluoromethylcarbene (:CF$$2$$H) from sulfonium salts serves as a cornerstone for cyclopropanation. As detailed in a *Chemical Communications* study, 2,2-difluoroethyl trifluoromethanesulfonate reacts with diphenyl sulfide under inert conditions to form diphenyl(2,2-difluoroethyl)sulfonium triflate (Figure 1). This sulfonium salt acts as a stable carbene precursor, releasing :CF$$2$$H upon thermal activation (120°C).

Reaction Conditions

- Reactants : 2,2-Difluoroethyl triflate (1.0 equiv), diphenyl sulfide (3.0 equiv)

- Temperature : 120°C, 20 hours

- Yield : 98% (isolated as a white solid)

The resulting carbene intermediate facilitates cyclopropanation of alkenes. For instance, styrene derivatives undergo [2+1] cycloaddition to form cyclopropane rings. Adapting this method, vinyl substrates bearing pre-installed triflate groups could yield 2-cyclopropyl-2,2-difluoroethyl trifluoromethanesulfonate.

Nucleophilic Triflation of Cyclopropyl-Difluoroethanol

Alcohol Precursor Synthesis

The alcohol intermediate, 2-cyclopropyl-2,2-difluoroethanol, is synthesized via cyclopropanation of allylic alcohols. A Simmons-Smith reaction employing diiodomethane and a zinc-copper couple introduces the cyclopropyl group, while fluorination steps (e.g., DAST or Deoxo-Fluor®) install the geminal difluoro motif.

Example Protocol

Triflate Installation

The alcohol undergoes triflation using trifluoromethanesulfonic anhydride (Tf$$_2$$O) under basic conditions.

Reaction Conditions

- Reactants : 2-Cyclopropyl-2,2-difluoroethanol (1.0 equiv), Tf$$_2$$O (1.2 equiv)

- Base : Potassium carbonate (2.0 equiv) in anhydrous xylene

- Temperature : 25°C, 1.2 hours

- Yield : 95%

Direct Substitution of Halogenated Intermediates

Halide to Triflate Exchange

Bromine or iodine substituents in 2-cyclopropyl-2,2-difluoroethyl halides are displaced by triflate groups via nucleophilic substitution. Silver triflate (AgOTf) in aprotic solvents facilitates this transformation.

Example Protocol

- Substrate : 2-Cyclopropyl-2,2-difluoroethyl bromide

- Reagent : AgOTf (1.5 equiv) in dichloromethane

- Conditions : 0°C to room temperature, 12 hours

- Yield : 85–90% (estimated)

Comparative Analysis of Methods

Mechanistic Insights

Carbene-Mediated Cyclopropanation

The iron-catalyzed cyclopropanation in proceeds via a metallocarbene intermediate. The carbene inserts into the alkene’s π-bond, forming a strained cyclopropane ring. Steric and electronic effects from the difluoroethyl triflate group influence regioselectivity.

Triflation Reaction Dynamics

Triflic anhydride (Tf$$_2$$O) activates the hydroxyl group as a leaving group, with potassium carbonate neutralizing liberated protons. The reaction’s efficiency hinges on the alcohol’s steric accessibility.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-2,2-difluoroethyltrifluoromethanesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield the corresponding amine derivative, while oxidation might produce a carbonyl compound .

Scientific Research Applications

2-cyclopropyl-2,2-difluoroethyltrifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-2,2-difluoroethyltrifluoromethanesulfonate involves the activation of the trifluoromethanesulfonate group, which acts as a leaving group in nucleophilic substitution reactions. The cyclopropyl and difluoroethyl groups can stabilize the transition state, facilitating the reaction. The molecular targets and pathways involved depend on the specific reaction and the nucleophile or reagent used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Cyclopropyl and Fluorinated Groups

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

2-Cyclopropyl-2,2-difluoroacetic acid

- Molecular Formula : C₅H₆F₂O₂

- Molecular Weight : 136.1 g/mol

- Functional Groups : Cyclopropyl, difluoro, carboxylic acid.

- Reactivity : Carboxylic acids participate in condensation or decarboxylation reactions but are less reactive than triflates.

- Applications : Used as intermediates in drug synthesis (e.g., protease inhibitors).

2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate

- Molecular Formula : C₁₂H₁₆F₆N₂O₄

- Molecular Weight : 366.26 g/mol

- Functional Groups : Diazaspiro ring, bistrifluoroacetate.

- Reactivity : The spirocyclic amine may undergo alkylation or serve as a ligand in metal catalysis.

- Applications : Explored in drug discovery for kinase inhibition.

2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 2-cyclopropyl-2-phenylacetate Molecular Formula: C₂₃H₂₆F₃NO₂ Molecular Weight: 405.45 g/mol Functional Groups: Phenyl, trifluoromethyl, amino, ester. Reactivity: Ester groups hydrolyze under acidic/basic conditions; the amino group enables salt formation. Applications: Potential bioactive molecule (e.g., CNS-targeting agents).

Functional Group Reactivity

- Triflate vs. Carboxylic Acid/Acetate :

The triflate group in the target compound is a superior leaving group compared to carboxylic acids (pKa ~2-3) or acetates, enabling faster SN2 reactions or palladium-catalyzed couplings. In contrast, carboxylic acids are more suited for acid-catalyzed transformations.

Data Tables

Table 1: Molecular and Functional Comparison

Table 2: Supplier and Application Overview

Biological Activity

2-Cyclopropyl-2,2-difluoroethyltrifluoromethanesulfonate is a synthetic compound with significant potential in various biological applications. Its unique structural features, including a cyclopropyl group and trifluoromethanesulfonate moiety, contribute to its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C6H7F5O3S

- Molecular Weight : 254.18 g/mol

- Structural Features : The presence of fluorine atoms enhances the compound's electrophilicity, making it suitable for nucleophilic substitution reactions.

The biological activity of this compound primarily involves:

- Nucleophilic Substitution : The trifluoromethanesulfonate group acts as an excellent leaving group, allowing the compound to participate in nucleophilic substitution reactions. This property is particularly useful in modifying biomolecules such as proteins and peptides.

- Stabilization of Transition States : The cyclopropyl and difluoroethyl groups can stabilize transition states during chemical reactions, facilitating various biochemical processes.

1. Pharmaceutical Research

Research indicates that this compound can be utilized in the development of new therapeutic agents. For instance:

- Anthelmintic Activity : Preliminary studies suggest that derivatives of this compound may inhibit the activity of nematodes by interacting with specific ion channels (Slo-1), leading to paralysis and effective treatment of gastrointestinal infections in both humans and animals .

2. Chemical Biology

The compound's ability to modify biomolecules makes it a valuable tool in chemical biology:

- Protein Modification : It can be employed to introduce functional groups into proteins, aiding in the study of protein structure and function.

Case Study 1: Anthelmintic Properties

A study explored the efficacy of this compound derivatives against gastrointestinal nematodes. Results demonstrated significant inhibition of nematode movement at low concentrations, indicating potential as a novel anthelmintic agent .

Case Study 2: Synthesis and Reactivity

Research on synthetic pathways revealed that this compound could be synthesized via the reaction of 2-cyclopropyl-2,2-difluoroethanol with trifluoromethanesulfonic anhydride under controlled conditions. The resulting product exhibited high purity and reactivity in nucleophilic substitution reactions.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropyl group; Trifluoromethanesulfonate | Potential anthelmintic; Protein modification |

| 2,2-Difluoroethyl trifluoromethanesulfonate | Lacks cyclopropyl group | Limited biological activity |

| 2,2,2-Trifluoroethyl trifluoromethanesulfonate | Three fluorine atoms | Less reactive than cyclopropyl derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.